Welcome to the BenchChem Online Store!
molecular formula C11H21NO5S B129660 tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate CAS No. 141699-56-1

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No. B129660
M. Wt: 279.36 g/mol
InChI Key: XFRHYGNZDGDQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691867B2

Procedure details

Methane sulphonyl chloride (0.39 ml, 5.0 mmol) was added dropwise to a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (0.51 g, 2.5 mmol) and 4-(dimethylamino)pyridine (0.61 g, 5.0 mmol) in dichloromethane (15 ml). The mixture was stirred at room temperature for 30 minutes and then concentrated to approximately half volume and purified by silica gel chromatography. Elution with a mixture of 3:1 to 1:1 iso-hexane:ethyl acetate yielded tert-butyl 3-{[(methylsulphonyl)oxy]methyl}pyrrolidine-1-carboxylate.
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[OH:6][CH2:7][CH:8]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9]1>CN(C)C1C=CN=CC=1.ClCCl>[CH3:1][S:2]([O:6][CH2:7][CH:8]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9]1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
0.39 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.51 g
Type
reactant
Smiles
OCC1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.61 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately half volume
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
Elution
ADDITION
Type
ADDITION
Details
with a mixture of 3:1 to 1:1 iso-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)OCC1CN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07691867B2

Procedure details

Methane sulphonyl chloride (0.39 ml, 5.0 mmol) was added dropwise to a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (0.51 g, 2.5 mmol) and 4-(dimethylamino)pyridine (0.61 g, 5.0 mmol) in dichloromethane (15 ml). The mixture was stirred at room temperature for 30 minutes and then concentrated to approximately half volume and purified by silica gel chromatography. Elution with a mixture of 3:1 to 1:1 iso-hexane:ethyl acetate yielded tert-butyl 3-{[(methylsulphonyl)oxy]methyl}pyrrolidine-1-carboxylate.
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[OH:6][CH2:7][CH:8]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9]1>CN(C)C1C=CN=CC=1.ClCCl>[CH3:1][S:2]([O:6][CH2:7][CH:8]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9]1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
0.39 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.51 g
Type
reactant
Smiles
OCC1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.61 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately half volume
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
Elution
ADDITION
Type
ADDITION
Details
with a mixture of 3:1 to 1:1 iso-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)OCC1CN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.